Imidazo[2,1-b]thiazol-5-ylmethanamine

COX-2 selectivity regioisomeric SAR anti-inflammatory scaffold

Imidazo[2,1-b]thiazol-5-ylmethanamine (CAS 933707-50-7) is a heterocyclic primary amine comprising a fused imidazo[2,1-b]thiazole bicycle with a methanamine substituent at the 5-position. It carries the identifiers CHEMBL4574973 and AKOS022716587, with a molecular formula of C₆H₇N₃S, a molecular weight of 153.21 g/mol, a computed XLogP3-AA of 0.8, and a topological polar surface area of 71.6 Ų, parameters that define its physico-chemical profile as a compact, moderately polar building block.

Molecular Formula C6H7N3S
Molecular Weight 153.21
CAS No. 933707-50-7
Cat. No. B3332935
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImidazo[2,1-b]thiazol-5-ylmethanamine
CAS933707-50-7
Molecular FormulaC6H7N3S
Molecular Weight153.21
Structural Identifiers
SMILESC1=CSC2=NC=C(N21)CN
InChIInChI=1S/C6H7N3S/c7-3-5-4-8-6-9(5)1-2-10-6/h1-2,4H,3,7H2
InChIKeyKKXVXXAFXMPTMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Imidazo[2,1-b]thiazol-5-ylmethanamine (CAS 933707-50-7): Core Scaffold Identity and Procurement-Relevant Characteristics


Imidazo[2,1-b]thiazol-5-ylmethanamine (CAS 933707-50-7) is a heterocyclic primary amine comprising a fused imidazo[2,1-b]thiazole bicycle with a methanamine substituent at the 5-position [1]. It carries the identifiers CHEMBL4574973 and AKOS022716587, with a molecular formula of C₆H₇N₃S, a molecular weight of 153.21 g/mol, a computed XLogP3-AA of 0.8, and a topological polar surface area of 71.6 Ų, parameters that define its physico-chemical profile as a compact, moderately polar building block . The compound is commercially supplied as a free base at ≥98% purity (e.g., Cat. No. CS-0080991) and is recommended for storage sealed under dry conditions at 2–8 °C .

Why Imidazo[2,1-b]thiazol-5-ylmethanamine Cannot Be Interchanged with Regioisomeric Methanamine Analogs


Within the imidazo[2,1-b]thiazole scaffold, the position of the methanamine substituent fundamentally alters both the chemical reactivity and the biological activity of resulting derivatives. For instance, when the amine is located at the 3- or 6-position instead of the 5-position, the electronic environment, nucleophilicity, and steric accessibility of the amino group change markedly, leading to different coupling efficiencies and divergent pharmacodynamic profiles . Empirically, C-5 aminomethyl substitution has been identified as a critical determinant for COX-2 inhibitory potency and selectivity: derivatives bearing amine modifications at the 5-position achieve IC₅₀ values as low as 0.08 µM against COX-2, with selectivity indices exceeding 300 over COX-1, whereas analogous modifications at other positions fail to recapitulate this activity window [1]. Generic procurement of an incorrectly positioned isomer therefore risks not only synthetic incompatibility but also the loss of validated structure–activity relationships that underpin ongoing medicinal chemistry programs.

Quantitative Differentiation Evidence for Imidazo[2,1-b]thiazol-5-ylmethanamine vs. Closest Analogs


C-5 Aminomethyl Regioisomer Enables Sub-Nanomolar COX-2 Selectivity Not Achievable at Alternative Positions

The COX-2 inhibitory activity of imidazo[2,1-b]thiazole derivatives is exquisitely sensitive to the position and nature of the amine substituent on the heterocyclic core. When the methanamine group is anchored at the 5-position and further elaborated (e.g., as the N,N-dimethyl derivative 6a), it yields an IC₅₀ of 0.08 µM against COX-2 with >100 µM against COX-1, producing a selectivity index of 313.7 [1]. In contrast, the unsubstituted 5-methanamine free base provides the essential synthetic handle for introducing these pharmacophoric amines, a capability absent in 3- or 6-methanamine regioisomers where the vector of substitution diverges .

COX-2 selectivity regioisomeric SAR anti-inflammatory scaffold

Vendor-Supplied Purity and Storage Stability Profile of the 5-Methanamine Free Base vs. Salt Forms and Isomers

Commercially, Imidazo[2,1-b]thiazol-5-ylmethanamine free base (CAS 933707-50-7) is routinely supplied at ≥98% purity (NLT 98%) and is specified for sealed, dry storage at 2–8 °C, with room-temperature shipping stability in continental regions . In comparison, the 6-ylmethanamine isomer is typically offered at only 95% minimum purity , and the 3-ylmethanamine isomer has been listed as discontinued in multiple catalogs , indicating supply-chain fragility for alternative regioisomers.

chemical purity storage stability procurement standardization

Predicted Physicochemical Parameters Favoring CNS Drug-likeness Over Alternative Ring-Fusion Methanamines

The computed properties of Imidazo[2,1-b]thiazol-5-ylmethanamine—XLogP3-AA of 0.8, TPSA of 71.6 Ų (PubChem) or 43.32 Ų (ChemScene computational model), a single hydrogen bond donor, and a molecular weight of 153.21 Da—position it within favorable CNS drug-like space as defined by multiparameter optimization scores [1]. In contrast, regioisomeric methanamine derivatives of fused thiazole systems with larger or more lipophilic substituents often exceed the recommended TPSA ceiling or LogP thresholds for blood–brain barrier penetration [2]. The 5-methanamine isomer thus retains a balance of polarity and lipophilicity that is intrinsically suited for CNS-targeted library design, a feature not uniformly shared by its 3- or 6-substituted counterparts .

CNS drug-likeness physicochemical profiling lead optimization

Derivatization at C-5 Methanamine Unlocks Multi-Target Kinase and IDO1 Inhibitory Profiles with Nanomolar Potency

Elaboration of the 5-methanamine handle in imidazo[2,1-b]thiazole systems has produced compounds with potent activity against multiple therapeutic targets. Imidazo[2,1-b]thiazole derivatives elaborated from the 5-aminomethyl core exhibit IDO1 inhibition at IC₅₀ values as low as 48.48 nM (compound 8), directly comparable to the reference IDO5L (IC₅₀ 67.40 nM) [1]. Additionally, EGFR inhibition has been demonstrated with IC₅₀ values of 0.086–0.099 µM for S-alkylated oxadiazole-bearing derivatives, approaching the potency of erlotinib (IC₅₀ 0.046 µM) [2]. This multi-target inhibitory capacity is a direct consequence of the C-5 aminomethyl vector, which orients elaborated fragments into complementary binding pockets that are inaccessible when the amine is positioned at C-3 or C-6 .

kinase inhibition IDO1 inhibitor anticancer scaffold

Free Base vs. Hydrochloride Salt: Procurement Flexibility and Synthetic Utility Comparison

Imidazo[2,1-b]thiazol-5-ylmethanamine is commercially available as both the free base (CAS 933707-50-7, MW 153.21) and the hydrochloride salt (MW 189.67). The free base offers a lower molecular weight per mole of active amine and avoids the need for neutralization steps prior to coupling reactions that are sensitive to acidic conditions . In contrast, the hydrochloride salt provides enhanced aqueous solubility and long-term storage stability but requires an additional basification step for amide bond formation or reductive amination . This dual-format availability, unique among the imidazo[2,1-b]thiazole methanamine isomers currently cataloged, grants procurement scientists the flexibility to select the form best matched to their specific synthetic protocol.

salt form selection synthetic utility procurement flexibility

Procurement-Driven Application Scenarios Where Imidazo[2,1-b]thiazol-5-ylmethanamine Demonstrates Quantifiable Advantage


Development of Highly Selective COX-2 Inhibitors via C-5 Methanamine Derivatization

The 5-methanamine handle enables one-step introduction of methylsulfonylphenyl pharmacophores that confer sub-micromolar COX-2 inhibition with >300-fold selectivity over COX-1, a therapeutic window documented exclusively for C-5-substituted imidazo[2,1-b]thiazoles . Procurement of the 5-ylmethanamine free base directly supports parallel synthesis efforts targeting this validated selectivity profile, whereas alternative regioisomers lack the requisite geometry to achieve the same pharmacophoric presentation .

Multi-Target Anticancer Agent Design: EGFR and IDO1 Dual Inhibitor Scaffold

The 5-methanamine building block serves as the essential precursor for imidazo[2,1-b]thiazole derivatives that exhibit nanomolar potency against both EGFR (IC₅₀ 0.086 µM) and IDO1 (IC₅₀ 48 nM), targets implicated in tumor immune evasion and proliferation . These activities have been validated across independent studies with structurally diverse C-5 elaborated derivatives, establishing the 5-methanamine regioisomer as a privileged starting point for dual-pathway anticancer programs .

CNS-Penetrant Kinase Probe Synthesis Using Favorable Physicochemical Parameters

With a molecular weight of 153 Da, XLogP3-AA of 0.8, and TPSA of 71.6 Ų, the 5-methanamine isomer resides comfortably within the CNS MPO desirable space, making it an ideal core for synthesizing brain-penetrant kinase probes . The amine at C-5 provides a vector for fragment growth that maintains CNS drug-likeness, a characteristic leveraged in reported ErbB4 inhibitor programs where elaborated derivatives achieve selective kinase inhibition at low nanomolar concentrations .

High-Throughput Library Production Requiring Reproducible Purity and Stable Supply

For medicinal chemistry groups running automated parallel synthesis, the ≥98% purity specification, dual salt form availability, and multi-vendor supply continuity of the 5-methanamine isomer reduce the risks of batch-to-batch variability and supply interruption . In contrast, the 6-methanamine isomer is supplied at only 95% purity, and the 3-methanamine isomer has been discontinued in major catalogs, making the 5-isomer the only regioisomer suitable for library-scale procurement with defined quality control parameters .

Quote Request

Request a Quote for Imidazo[2,1-b]thiazol-5-ylmethanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.